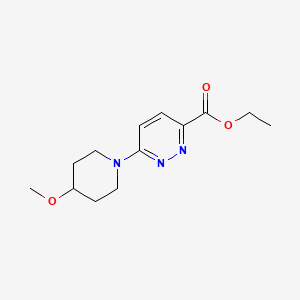

Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate

Description

Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted at position 3 with an ethyl carboxylate group and at position 6 with a 4-methoxypiperidine moiety. The methoxy group on the piperidine ring contributes to its electronic and steric profile, influencing reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-3-19-13(17)11-4-5-12(15-14-11)16-8-6-10(18-2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFJVTPNELSAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with piperidine and methoxy groups under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:

Refluxing in Methanol: This method involves heating the reactants in methanol under reflux conditions to facilitate the reaction.

Use of Catalysts: Catalysts such as methanesulfonic acid (MsOH) can be used to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives are known to inhibit calcium ion influx, which is essential for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and antiplatelet activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ primarily in the substituents on the piperidine ring or pyridazine core:

Physicochemical Properties

- Solubility : The 4-hydroxypiperidine analog () exhibits higher aqueous solubility due to the polar -OH group, whereas the 4-methoxy derivative is more lipophilic .

- Stability : The methoxy group (OCH₃) offers greater stability under acidic/basic conditions compared to the hydroxy group, which may undergo oxidation or deprotonation .

- Synthesis : Substitution on the piperidine ring typically involves nucleophilic displacement reactions. For example, the 4-methoxy analog may require 4-methoxypiperidine as a starting material, while the hydroxy variant might need protective-group strategies during synthesis .

Biological Activity

Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and research findings from diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of pyridazine derivatives with piperidine and methoxy groups under controlled conditions. Common methods include refluxing in methanol and the use of catalysts such as methanesulfonic acid to enhance reaction rates and yields.

Antimicrobial Properties

Recent studies have indicated that compounds containing the pyridazine moiety exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, it demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.13 μg/mL, showcasing its potential as an antibacterial agent .

Anticancer Activity

Research has explored the anticancer properties of this compound, particularly its ability to inhibit tumor growth in vitro and in vivo. In a study involving xenograft models, the compound exhibited a dose-dependent inhibition of tumor growth, with notable efficacy at higher doses (100 mg/kg) resulting in up to 92% tumor growth inhibition . This suggests that this compound may serve as a lead compound for developing new anticancer therapies.

The mechanism by which this compound exerts its biological effects is currently under investigation. Preliminary findings suggest that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis or by interfering with cancer cell signaling pathways. Further studies are needed to elucidate these mechanisms fully.

Research Findings and Case Studies

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics, with high oral bioavailability reported at approximately 66.84% following administration . Its metabolic stability and low clearance rates suggest a promising profile for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.